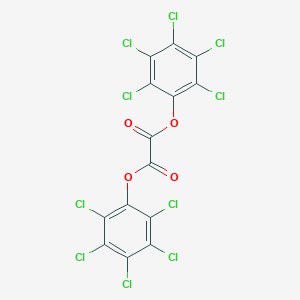

Bis(pentachlorophenyl) oxalate

Description

Foundational Principles of Chemiluminescence and Peroxyoxalate Systems

Chemiluminescence is the emission of light resulting from a chemical reaction. arkat-usa.orgnih.gov For a reaction to be chemiluminescent, it must be sufficiently exothermic to produce a product molecule in an electronically excited state. arkat-usa.org This excited molecule then decays to its ground state, releasing energy in the form of a photon of light. wikipedia.org

The peroxyoxalate system is a form of indirect or sensitized chemiluminescence. wikipedia.orgdiva-portal.org In this system, the reaction between an oxalate (B1200264) ester, like bis(pentachlorophenyl) oxalate (PCPO), and hydrogen peroxide does not directly produce the light-emitting species. Instead, it generates a high-energy intermediate. arkat-usa.orgwikipedia.orgresearchgate.net This intermediate then transfers its energy to a suitable fluorescent molecule, known as a fluorophore or sensitizer, which is promoted to an excited state. wikipedia.orgdiva-portal.org The subsequent relaxation of this excited fluorophore to its ground state results in the emission of light. wikipedia.org The color of the emitted light is dependent on the specific fluorophore used. wikipedia.org

The generally accepted, though still debated, mechanism for the peroxyoxalate reaction involves the following key steps:

Reaction of the oxalate ester with hydrogen peroxide, often catalyzed by a base, to form a peroxyoxalate intermediate. wikipedia.org

Decomposition of this intermediate to form a highly unstable, high-energy species, which is proposed to be 1,2-dioxetanedione. wikipedia.orgresearchgate.net

Interaction of the high-energy intermediate with a fluorophore. This is believed to occur via a process called Chemically Initiated Electron Exchange Luminescence (CIEEL). arkat-usa.orgwikipedia.org In the CIEEL mechanism, an electron is transferred from the fluorophore to the high-energy intermediate, leading to the formation of a radical ion pair. wikipedia.org

The unstable intermediate decomposes into stable products (primarily carbon dioxide), and the energy released in this process excites the fluorophore radical cation, which then emits light as it returns to its ground state. wikipedia.org

Historical Context and Evolution of this compound in Chemiluminescence Research

The phenomenon of peroxyoxalate chemiluminescence was first reported by E. A. Chandross in 1963. arkat-usa.org This discovery spurred significant research into related systems. In the following years, researchers at American Cyanamid, led by Michael M. Rauhut, systematically investigated various oxalate esters to optimize the light output and duration. wikipedia.org This work led to the development of highly efficient chemiluminescent systems and the invention of the commercial "Cyalume" light stick in 1971. wikipedia.org

This compound (PCPO) emerged as one of the key oxalate esters in this field of research. diva-portal.org Early studies focused on understanding the kinetics and mechanism of the chemiluminescence produced from the reaction of PCPO with hydrogen peroxide in the presence of various fluorescent compounds. rsc.orgrsc.org Research demonstrated that the chemiluminescence quantum yields were strongly dependent on the nature and concentration of the fluorescent activator, while the decay rates were independent of the fluorophore's properties. rsc.org This provided evidence for the role of a reactive intermediate in the process.

The high chemiluminescence quantum yields observed with oxalic esters containing electron-withdrawing substituents, such as PCPO, made them standard reagents in the peroxyoxalate system. arkat-usa.org Their relative stability and ease of preparation also contributed to their widespread use. arkat-usa.org Over time, a variety of aryl oxalates have been synthesized and evaluated for their potential in analytical applications. wikipedia.org

Table 1: Timeline of Key Developments in Peroxyoxalate Chemiluminescence

| Year | Development | Key Figure/Group | Significance |

|---|---|---|---|

| 1963 | First report of peroxyoxalate chemiluminescence. | E. A. Chandross | Foundational discovery of the reaction. arkat-usa.org |

| 1971 | Invention of the "Cyalume" light stick. | Michael M. Rauhut (American Cyanamid) | Commercialization and widespread application of the technology. wikipedia.org |

| 1989 | Detailed kinetic studies on PCPO systems. | Researchers | Elucidation of the reaction mechanism and quantum yields. nih.gov |

Structural Basis of Peroxyoxalate Esters and Their Reactivity in Chemiluminescence

The reactivity of peroxyoxalate esters in chemiluminescent reactions is intrinsically linked to their molecular structure. The general structure consists of an oxalate core with two aryl (aromatic) groups attached as leaving groups. The nature of the substituents on these aryl groups plays a crucial role in determining the efficiency of the chemiluminescence.

A key structural feature for a highly reactive and efficient oxalate ester is the presence of electron-withdrawing groups on the aryl rings. arkat-usa.org In the case of this compound, the five chlorine atoms on each phenyl ring are strongly electron-withdrawing. This has several important consequences:

Increased Reactivity: The electron-withdrawing nature of the pentachlorophenyl groups makes the carbonyl carbons of the oxalate ester more electrophilic and thus more susceptible to nucleophilic attack by the hydroperoxide anion (formed from hydrogen peroxide). rsc.org

Good Leaving Group: The pentachlorophenoxide ion is a good leaving group, which facilitates the decomposition of the intermediate species and the formation of the high-energy intermediate. arkat-usa.org

The rate-determining step in the chemiluminescent reaction of PCPO is the reaction between the oxalate ester and the hydroperoxide anion. rsc.org The fluorescent activator is not involved in this initial, rate-limiting step. rsc.orgrsc.org The lifetime of the subsequent reactive intermediate is very short, on the order of 5 x 10⁻⁷ seconds. rsc.orgrsc.org

Systematic studies have shown a relationship between the structure of the oxalate ester and the resulting chemiluminescence intensity. ijcce.ac.ir Esters with more strongly electron-withdrawing leaving groups generally exhibit higher quantum yields. arkat-usa.org

Table 2: Common Aryl Oxalates Used in Chemiluminescence

| Compound Name | Acronym | Leaving Group | Key Structural Feature |

|---|---|---|---|

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | 2,4,6-trichlorophenol | Three electron-withdrawing chlorine atoms. wikipedia.org |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | 2,4-dinitrophenol | Two strongly electron-withdrawing nitro groups. wikipedia.org |

| This compound | PCPO | Pentachlorophenol (B1679276) | Five electron-withdrawing chlorine atoms. rsc.org |

| Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | CPPO | 2,4,5-trichloro-6-carbopentoxyphenol | Multiple electron-withdrawing groups. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

1173-75-7 |

|---|---|

Molecular Formula |

C14Cl10O4 |

Molecular Weight |

586.7 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentachlorophenyl) oxalate |

InChI |

InChI=1S/C14Cl10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 |

InChI Key |

OXTSSJOQCJZYLA-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

1173-75-7 |

Synonyms |

Oxalic acid bis(pentachlorophenyl) ester |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Bis Pentachlorophenyl Oxalate Chemiluminescence

Intermediate Formation Pathways: The Role of the Hydroperoxide Anion

The initial steps of the peroxyoxalate reaction involving CPPO and hydrogen peroxide are crucial for the subsequent light-emitting process. The formation of specific intermediates is dictated by the reaction kinetics and the interaction with the hydroperoxide anion.

Rate-Determining Steps and Initial Reaction Kinetics with Hydrogen Peroxide

The chemiluminescence arising from the reaction between bis(pentachlorophenyl) oxalate (B1200264) and hydrogen peroxide has been studied in detail. researchgate.netrsc.org The rate-determining step in this complex reaction sequence is the nucleophilic attack of the hydroperoxide anion (OOH⁻) on one of the carbonyl carbons of the CPPO molecule. researchgate.netrsc.orgresearchgate.net This initial reaction does not involve the fluorescent activator, which comes into play at a later stage. researchgate.netrsc.orgresearchgate.net

Postulated High-Energy Intermediates: Dioxetanedione and Dioxetanones

For decades, the exact identity of the high-energy intermediate (HEI) responsible for exciting the fluorophore in the peroxyoxalate reaction was a subject of debate. nii.ac.jp Several candidates were proposed, with the four-membered cyclic peroxides, 1,2-dioxetanedione and 4-aryloxy-4-hydroxy-1,2-dioxetane-3-one (a type of dioxetanone), being the most frequently suggested. nii.ac.jprsc.org While these intermediates have proven too unstable to be isolated or directly observed under normal conditions, recent comprehensive kinetic and thermodynamic studies have provided strong evidence that 1,2-dioxetanedione is the key HEI. nii.ac.jpacs.org Its planar structure and electron-accepting properties make it the only intermediate in the reaction sequence with sufficient energy to drive the subsequent luminescence step. acs.org The formation of this highly strained molecule is a critical juncture leading to the efficient generation of light. acs.orgresearchgate.net

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

The mechanism by which the high-energy intermediate transfers its energy to a fluorescent molecule to produce light is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) theory. nii.ac.jpnih.gov This model is fundamental to understanding the high efficiency of the peroxyoxalate system.

Electron Transfer Processes in Fluorophore Excitation

The CIEEL mechanism posits that the decomposition of the high-energy intermediate, 1,2-dioxetanedione, is initiated by an electron transfer from the fluorophore (also called an activator) to the HEI. nii.ac.jpnih.gov This initial electron transfer is a critical step that leads to the cleavage of the weak oxygen-oxygen bond within the 1,2-dioxetanedione molecule. nih.gov This process forms a radical ion pair, consisting of the fluorophore radical cation and a carbon dioxide radical anion. nii.ac.jp A subsequent back electron transfer from the carbon dioxide radical anion to the fluorophore radical cation generates the fluorophore in an electronically excited singlet state. nii.ac.jp It is the relaxation of this excited fluorophore back to its ground state that results in the emission of light. nii.ac.jp This electron exchange process is significantly faster than the chemical reactions that form the HEI. nii.ac.jp

Influence of Fluorophore Properties on CIEEL Efficiency

A quantitative relationship has been established, showing a linear correlation between the logarithm of the chemiluminescence quantum yield (corrected for the fluorescence quantum yield of the activator) and the half-wave oxidation potential of the fluorophore. rsc.orgdiva-portal.org This relationship provides strong support for the CIEEL mechanism. acs.org Furthermore, the fluorescence quantum yield of the activator itself is crucial; a higher fluorescence quantum yield leads to a more efficient conversion of the excited state energy into emitted light. nih.gov While the oxidation potential is a primary determinant, other factors such as solvation energy can also influence the excitation efficiency. diva-portal.org

Catalytic Effects on Bis(pentachlorophenyl) Oxalate Chemiluminescence Reactivity

The rate of the peroxyoxalate reaction can be significantly influenced by the presence of catalysts. Basic catalysts are commonly employed to accelerate the reaction and enhance the light output. Imidazole (B134444) and sodium salicylate (B1505791) are frequently used for this purpose. researchgate.netrsc.org These catalysts function by increasing the concentration of the more reactive hydroperoxide anion through an acid-base equilibrium with hydrogen peroxide. researchgate.netrsc.org

The presence of a base catalyst can shorten the time to reach maximum emission intensity and increase the decay rate of the chemiluminescence. koreascience.kr However, at excessively high concentrations, some catalysts can have a quenching effect, leading to a decrease in the light intensity and total light yield. researchgate.net In addition to traditional base catalysts, recent research has explored the use of nanoparticles, such as gold nanoparticles, which can have a synergistic catalytic effect, further enhancing the chemiluminescence emission, particularly in the presence of surfactants. nih.gov

Base Catalysis by Sodium Salicylate and Imidazole

The catalytic effect of bases in the peroxyoxalate chemiluminescence reaction is complex, with different bases influencing the reaction mechanism through distinct pathways. Both sodium salicylate and imidazole have been shown to effectively catalyze the reaction of aryl oxalate esters like PCPO with hydrogen peroxide, yet their modes of action differ significantly.

Imidazole , in contrast, exhibits a more multifaceted catalytic character. Its effect on the peroxyoxalate system is far greater than what would be predicted based on its basicity alone, suggesting a more direct involvement in the reaction pathway. acs.org It is widely accepted that imidazole acts as both a nucleophilic and a general-base catalyst. acs.org As a nucleophile, imidazole can attack the oxalate ester to form reactive intermediates, such as 1,1'-oxalyldiimidazole (B102452) (ODI). nih.govresearchgate.net This intermediate is itself an efficient chemiluminescent reagent. nih.gov A proposed mechanism involves the sequential formation of 1-aroxalylimidazole and then 1,1'-oxalyldiimidazole, which subsequently react with hydrogen peroxide to generate the light-emitting species. nih.gov The catalytic pathway can be influenced by the concentration of imidazole and the structure of the oxalate ester. acs.org

Role of Catalyst Concentration on Reaction Kinetics and Quantum Yields

The effect of sodium salicylate concentration on the reaction kinetics is pronounced. An increase in the concentration of sodium salicylate leads to a higher concentration of the hydroperoxide anion. lookchemmall.com This, in turn, accelerates the primary reaction with PCPO, resulting in a faster decay of the chemiluminescence intensity. lookchemmall.comkoreascience.kr However, this increase in reaction rate is often accompanied by a decrease in the chemiluminescence quantum yield. lookchemmall.comrsc.org This inverse relationship is attributed to the promotion of non-chemiluminescent side reactions at higher base concentrations. lookchemmall.com It is hypothesized that elevated concentrations of the base can lead to the decomposition of the crucial high-energy intermediate, likely a dioxetanedione derivative, thereby quenching the light-producing pathway. pnu.ac.ir

Detailed kinetic studies on the PCPO system have quantified this effect. For instance, in the reaction of PCPO with hydrogen peroxide and 9,10-diphenylanthracene (B110198) (DPA) as the fluorophore, the pseudo-first-order rate constants for emission decay were observed to increase with rising sodium salicylate concentrations. arkat-usa.org

Interactive Data Table: Effect of Sodium Salicylate Concentration on PCPO Chemiluminescence Kinetics

| Sodium Salicylate Concentration (mol L⁻¹) | Pseudo-first-order Rate Constant (k_obs) (s⁻¹) |

| 0 | Not Reproducible |

| 2.3 x 10⁻⁵ | 3.3 x 10⁻² |

Note: Data extracted from a study with [PCPO] = 5 x 10⁻⁴ mol L⁻¹, [H₂O₂] = 2 x 10⁻² mol L⁻¹, and [DPA] = 1 x 10⁻⁵ mol L⁻¹. arkat-usa.org

The concentration of imidazole also has a profound and complex impact on the reaction. While imidazole is an excellent catalyst, increasing its concentration does not linearly translate to enhanced light output. nih.gov In fact, at high concentrations, imidazole is known to cause a significant reduction in the chemiluminescence quantum yield. researchgate.net This quenching effect is believed to be due to the destruction of the high-energy intermediate by the catalyst itself. researchgate.net

The reaction kinetics in the presence of imidazole are consistent with a mechanism involving the formation of an imidazole-substituted intermediate. researchgate.net The rate of formation of this intermediate and its subsequent reaction with hydrogen peroxide are dependent on the imidazole concentration. Studies have shown that eluents containing imidazole can increase the peak heights in HPLC detection by a few to ten times compared to those without the catalyst. nih.gov However, a delicate balance must be maintained, as excessive imidazole can catalyze the decomposition of the key intermediate, thus diminishing the light yield. researchgate.net The search for alternative catalysts is partly driven by this dual role of imidazole. researchgate.net

Quantitative Kinetic and Quantum Yield Analyses of Bis Pentachlorophenyl Oxalate Chemiluminescence

Measurement Methodologies for Absolute Chemiluminescence Quantum Yields

The absolute chemiluminescence quantum yield (ΦCL) is a critical parameter for evaluating the efficiency of a chemiluminescent reaction. It represents the ratio of the total number of photons emitted to the number of molecules of the limiting reactant consumed. nih.gov The determination of ΦCL for peroxyoxalate systems, including those involving bis(pentachlorophenyl) oxalate (B1200264), often employs a photocounting method. nih.gov This methodology typically involves using a standard chemiluminescent reaction with a known quantum yield, such as the luminol (B1675438) system, for calibration. nih.gov

Investigation of Chemiluminescence Decay Rates and Their Dependencies

Kinetic studies of the chemiluminescence produced from the reaction of bis(pentachlorophenyl) oxalate (PCPO) and hydrogen peroxide reveal important details about the reaction mechanism. rsc.org A key finding is that the chemiluminescence decay rates are independent of the properties of the fluorescent activator (fluorophore) used in the system. rsc.orgresearchgate.net This indicates that the fluorophore is not involved in the rate-determining step of the reaction. rsc.orgresearchgate.net

The rate-determining step is the reaction between the this compound and the hydroperoxide anion (OOH⁻). rsc.orgresearchgate.net The decay of the light emission follows pseudo-first-order kinetics, and the observed rate constants are influenced by the concentrations of the oxalate ester, hydrogen peroxide, and any base catalysts present. rsc.orgrsc.org For instance, in related peroxyoxalate systems, the decay rate, rise constant, and maximal light intensity have been shown to depend on the hydrogen peroxide concentration. shsu.edu The lifetime of the reactive intermediate formed in this rate-limiting step is very short, on the order of 5 x 10⁻⁷ seconds. rsc.org

The kinetic profile of the chemiluminescence intensity over time can be fitted to computer models to evaluate pseudo-first-order rate constants for both the rise and fall of the light emission. researchgate.net This analysis provides a quantitative understanding of how different chemical components affect the kinetics of the light-emitting process.

Concentration Dependencies of Reactants and Catalysts on System Performance

The performance of the this compound chemiluminescence system is strongly dependent on the concentrations of the reactants and any added catalysts. researchgate.net Both the chemiluminescence quantum yields and the decay rates are affected by the concentrations of the oxalate, hydrogen peroxide, and base catalysts. rsc.org

Reactant Concentration:

This compound (PCPO): The concentration of PCPO directly influences the total light yield and the intensity of the emission.

Catalyst Concentration:

Base Catalysts: The reaction is often catalyzed by a base, which facilitates the formation of the reactive hydroperoxide anion from hydrogen peroxide. The concentration of the base catalyst, therefore, has a significant impact on the reaction kinetics and the intensity of the chemiluminescence. rsc.org In related systems, catalysts like imidazole (B134444) have been shown to not only catalyze the formation of the high-energy intermediate but also to participate in its decomposition. nih.gov

Fluorophore Concentration:

The interplay between these concentrations must be optimized to achieve the desired light intensity and duration for specific applications.

Impact of Substituent Effects on Oxalate Structure and Chemiluminescence Efficiency

The efficiency of peroxyoxalate chemiluminescence is highly sensitive to the chemical structure of the aryl oxalate ester, particularly the substituents on the phenyl leaving groups. The electronic nature of these substituents plays a crucial role in determining the reactivity of the oxalate and, consequently, the chemiluminescence quantum yield.

The key factor is the pKa of the phenol (B47542) leaving group. quizlet.com Aryl oxalates with good leaving groups, which are the conjugate bases of strong acids (i.e., phenols with low pKa values), tend to be more reactive. nih.govquizlet.com The presence of electron-withdrawing groups (EWGs) on the phenyl ring, such as chloro or nitro groups, lowers the pKa of the corresponding phenol. quizlet.com This makes the phenolate (B1203915) a more stable, weaker base, and thus a better leaving group.

For this compound, the five chlorine atoms on each phenyl ring are strong electron-withdrawing groups. This makes the pentachlorophenolate (B1226921) an excellent leaving group, rendering the oxalate ester highly reactive towards hydrogen peroxide. This high reactivity contributes to a more efficient generation of the key high-energy intermediate, believed to be 1,2-dioxetanedione, leading to higher chemiluminescence intensity compared to oxalates with electron-donating groups. quizlet.comkoreascience.kr Kinetic studies have shown that esters with dinitrophenyl groups, another strongly electron-withdrawing system, exhibit higher rate constants than those with trichlorophenyl groups. koreascience.kr Therefore, the substitution pattern directly modulates the energy level and stability of the diaryl oxalate, which in turn dictates the yield of the chemiluminescent intermediate. quizlet.com

Correlation of Excitation Efficiency with Fluorophore Singlet Excitation Energy and Oxidation Potential

In the this compound chemiluminescence system, the fluorophore plays a critical role in the final light-emitting step. While it is not involved in the rate-determining step of the reaction, its properties directly govern the efficiency of light production. rsc.orgrsc.org The excitation of the fluorophore is believed to occur via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where an electron is transferred from the fluorophore to a high-energy intermediate derived from the oxalate. rsc.org

Singlet Excitation Energy: There is a distinct energy requirement for the fluorophore. Chemiluminescence is generally observed only for fluors that have excited-singlet-state energies below a certain threshold, approximately 400 kJ mol⁻¹. rsc.orgresearchgate.net This indicates that the high-energy intermediate generated from the this compound reaction has a specific amount of energy to transfer, and only fluorophores with an energy gap that can be bridged by this intermediate will be efficiently excited.

Oxidation Potential: A quantitative relationship has been established between the efficiency of chemiluminescence and the electrochemical properties of the fluorophore. rsc.org Specifically, the normalized chemiluminescence quantum yields (ΦCL/ΦF, where ΦF is the fluorescence quantum yield of the fluorophore) show a strong correlation with the half-wave oxidation potential of the fluorescent activator. rsc.org Fluorophores that are more easily oxidized (i.e., have lower oxidation potentials) tend to be more efficient in the CIEEL process, leading to higher light output. This correlation supports the proposed electron-transfer mechanism for the excitation step.

The table below illustrates the conceptual relationship between fluorophore properties and chemiluminescence efficiency in the this compound system.

Table of Compounds Mentioned

Advanced Spectroscopic Characterization in Bis Pentachlorophenyl Oxalate Mechanistic Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring reaction kinetics by observing changes in the absorbance of reactants, intermediates, or products. In the case of the bis(pentachlorophenyl) oxalate (B1200264) reaction, UV-Vis spectroscopy can be employed to follow the reaction progress in real-time.

The reaction of bis(pentachlorophenyl) oxalate with hydrogen peroxide leads to the formation of pentachlorophenol (B1679276) as a final product. Pentachlorophenol exhibits a distinct UV absorbance profile, which allows for its quantification as the reaction proceeds. By monitoring the increase in absorbance at the characteristic wavelength for pentachlorophenol, the rate of the reaction can be determined.

Kinetic studies of the reaction between bis(pentachlorophenyl)oxalate (PCPO) and hydrogen peroxide in the presence of a fluorescent activator have been conducted by monitoring the chemiluminescence decay. rsc.org The rate-determining step was found to be the reaction between PCPO and the hydroperoxide anion. rsc.org

The following table provides a hypothetical example of how UV-Vis absorbance data could be used to monitor the progress of the reaction.

Table 2: Hypothetical UV-Vis Absorbance Data for Monitoring the Reaction of this compound

| Time (s) | Absorbance at λmax of Pentachlorophenol | Concentration of Pentachlorophenol (M) |

| 0 | 0.010 | 0 |

| 30 | 0.250 | (Calculated from Beer-Lambert Law) |

| 60 | 0.450 | (Calculated from Beer-Lambert Law) |

| 90 | 0.600 | (Calculated from Beer-Lambert Law) |

| 120 | 0.700 | (Calculated from Beer-Lambert Law) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

The mechanism of peroxyoxalate chemiluminescence is believed to involve a chemically initiated electron exchange luminescence (CIEEL) process. This mechanism postulates the formation of radical ion intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.

EPR spectroscopy could be used to trap and identify these transient radical species, providing crucial evidence to support the CIEEL mechanism. Spin trapping experiments, where a spin trap molecule reacts with the short-lived radical to form a more stable radical adduct, would be a particularly valuable approach.

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, FTIR spectroscopy can be used to confirm its structure and to follow its conversion during a reaction.

The FTIR spectrum of a related compound, bis(2,4,6-trichlorophenyl) oxalate, shows characteristic absorption bands for the carbonyl (C=O) stretching of the oxalate group and the C-Cl and C-O stretching vibrations of the trichlorophenyl groups. nih.gov It is expected that this compound would exhibit a similar spectrum, with key vibrational modes summarized in the table below.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1750 - 1800 |

| Phenyl C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C=C | Stretching | 1400 - 1600 |

By monitoring the disappearance of the characteristic carbonyl peak of this compound and the appearance of new peaks corresponding to the products, FTIR can provide valuable information about the reaction pathway.

Mass Spectrometry for Product and Intermediate Identification

Mass spectrometry is an essential analytical technique for the identification of reaction products and intermediates by measuring their mass-to-charge ratio. In the study of peroxyoxalate chemiluminescence, mass spectrometry has been employed to investigate the nature of the high-energy intermediates.

Early studies using mass spectrometry on the reaction of oxalyl chloride and hydrogen peroxide reported the detection of a species with a mass-to-charge ratio corresponding to 1,2-dioxetanedione. arkat-usa.org However, subsequent studies with more sophisticated instrumentation suggested that this observation might have been an artifact and that other intermediates could be involved. arkat-usa.org

For this compound, mass spectrometry would be invaluable for identifying the final products of the reaction, such as pentachlorophenol, and for attempting to detect any stable intermediates that might be present in the reaction mixture. High-resolution mass spectrometry could provide exact mass measurements, allowing for the unambiguous determination of the elemental composition of the detected species.

Theoretical and Computational Insights into Bis Pentachlorophenyl Oxalate Chemiluminescence

Quantum Mechanical Studies of Intermediate Electronic Properties

Quantum mechanical calculations have been instrumental in elucidating the electronic structure of the key intermediates in the chemiluminescence of bis(pentachlorophenyl) oxalate (B1200264). These studies have focused on understanding the properties of dioxetanones, which are believed to be the high-energy intermediates responsible for the light-emitting process.

Theoretical studies on unsubstituted 1,2-dioxetanedione have been performed to understand its electronic structure. acs.org The insights from these studies can be extrapolated to understand the properties of substituted dioxetanones, such as the one derived from bis(pentachlorophenyl) oxalate. The presence of electron-withdrawing pentachlorophenyl groups is expected to lower the LUMO energy of the dioxetanone intermediate, making it a better electron acceptor and thus enhancing the efficiency of the chemiluminescence process.

| Computational Method | Property | Calculated Value |

|---|---|---|

| CASSCF/MS-CASPT2 | Decomposition Reaction Path | Stepwise biradical mechanism |

| Closed-shell DFT | Decomposition Reaction Path | Concerted mechanism |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the LUMO, play a pivotal role in chemical reactions. In the context of this compound chemiluminescence, the HOMO of the fluorescent activator and the LUMO of the dioxetanone intermediate are of particular importance. Computational studies allow for the visualization and energy calculation of these orbitals, providing a deeper understanding of the electron transfer process. rsc.org

The interaction between the HOMO of the activator and the LUMO of the dioxetanone is central to the CIEEL mechanism. The efficiency of this interaction is dependent on both the energy gap between these orbitals and their spatial overlap. rsc.org While specific computational verification for the this compound system is not extensively documented, the principles of frontier molecular orbital theory provide a robust framework for understanding the observed chemiluminescence. youtube.com

Density Functional Theory (DFT) Applications to Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of complex chemical processes. biogecko.co.nz In the case of this compound chemiluminescence, DFT calculations have been employed to explore the potential energy surfaces of the reactions involved, including the formation and decomposition of the dioxetanone intermediate.

These studies have helped to distinguish between different proposed mechanisms, such as concerted versus stepwise decomposition of the dioxetanone. acs.orgresearchgate.net The calculated activation energies and reaction intermediates from DFT studies provide valuable data for validating proposed reaction mechanisms. For the closely related bis(2,4,6-trichlorophenyl) oxalate (TCPO), kinetic studies have provided rate constants for the elementary steps in the proposed mechanistic scheme, which involves the formation of a 1,2-dioxetanedione intermediate. rsc.org

| Step | Description | Rate Constant |

|---|---|---|

| 1 | Attack of imidazole on TCPO (bimolecular) | k1(2) = 1.4 ± 0.1 dm3 mol–1 s–1 |

| 1 | Attack of imidazole on TCPO (trimolecular) | k1(3) = (9.78 ± 0.08) x 102 dm6 mol–2 s–1 |

| 2 | Imidazole-catalysed peroxide attack on imidazolide | k2(3) = (1.86 ± 0.06) x 104 dm6 mol–2s–1 |

| 3 | Cyclization of the peracid to 1,2-dioxetanedione | k3 ∼ 0.2 s–1 |

Modeling of Energy Transfer Processes within the CIEEL Mechanism

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is widely accepted to be operative in the chemiluminescence of this compound. This mechanism involves an electron transfer from the fluorescent activator to the high-energy dioxetanone intermediate, followed by the decomposition of the resulting radical ion pair to generate an excited state of the activator, which then emits light.

Computational modeling of the CIEEL mechanism focuses on understanding the factors that govern the efficiency of this energy transfer process. These models take into account the redox potentials of the activator and the intermediate, the free energy change of the electron transfer step, and the rate of the subsequent decomposition and light emission steps. While detailed modeling specific to the this compound system is limited, the general framework of the CIEEL model provides a qualitative and semi-quantitative understanding of the observed chemiluminescence. rsc.org The efficiency of the process is known to be dependent on the properties of the fluorescent activator, with more easily oxidized activators generally leading to brighter chemiluminescence.

Innovations and Advanced Research in Peroxyoxalate Chemiluminescence Systems Utilizing Bis Pentachlorophenyl Oxalate

Development of Novel Fluorophores and Activators for Enhanced Emission

The efficiency and characteristics of peroxyoxalate chemiluminescence are critically dependent on the fluorophore (or activator) that receives energy from the high-energy intermediate, 1,2-dioxetanedione, and subsequently emits light. Research has focused on synthesizing and evaluating new fluorophores to achieve brighter, longer-lasting, and color-tuned emissions.

The chemiluminescence quantum yields in the PCPO system are strongly influenced by the nature and concentration of the fluorescent activators. tandfonline.com A quantitative relationship has been established between the normalized chemiluminescence quantum yields and the half-wave oxidation potential of the activators, supporting a mechanism of chemically initiated electron exchange luminescence (CIEEL). rsc.org In this mechanism, an electron is transferred from the fluorophore to the reactive intermediate, leading to the excited state of the fluorophore upon charge annihilation. wikipedia.org

Recent advancements have introduced several classes of novel fluorophores for peroxyoxalate systems. For instance, various lophine derivatives have been investigated as effective activators. Steroid-substituted oxazolinylidenes have also been utilized to probe the mechanism of the excitation step, with their performance correlating well with the CIEEL model. nih.gov Studies have also explored the use of quinoxaline (B1680401) derivatives as efficient green fluorescent emitters in these systems. semanticscholar.org

The following table summarizes the characteristics of some fluorophores used in peroxyoxalate chemiluminescence systems.

| Fluorophore Class | Example Compound | Emission Color | Key Findings |

| Polycyclic Aromatic Hydrocarbons | 9,10-Diphenylanthracene (B110198) (DPA) | Blue | A classic and well-studied fluorophore for PCPO systems. rsc.org |

| Rubrene (B42821) | Rubrene | Yellow-Orange | Used in chemiluminescent nanoparticles for in vivo imaging of hydrogen peroxide. berkeley.edu |

| Quinoxaline Derivatives | Biphenylquinoxaline | Green | Demonstrated to be an efficient green fluorescent emitter in POCL systems. semanticscholar.org |

| Steroid-Substituted Oxazolinylidenes | Not specified | Not specified | Used to validate the CIEEL mechanism; quantum yields correlate with activator oxidation potential. nih.gov |

Influence of Solvent Systems and Media on Chemiluminescence Performance

For practical applications, such as in high-performance liquid chromatography (HPLC), mixed solvent systems, typically a combination of a buffer and an organic solvent, are often required to ensure the compatibility and solubility of all reaction components. shsu.edu Solvents such as ethyl acetate (B1210297) and tetrahydrofuran (B95107) have been commonly employed in laboratory studies. shsu.edu The use of more viscous media, like phthalate (B1215562) esters, has also been investigated to prolong the emission duration. koreascience.kr

Research has shown that increasing the percentage of organic solvent in predominantly aqueous media can lead to improved precision and a larger chemiluminescence signal, likely by mitigating the insolubility of the oxalate (B1200264) ester on a microscale. nih.gov The table below illustrates the effect of different solvents on the chemiluminescence of a related oxalate, diphenyl oxalate, which provides insight into the general behavior of these systems.

| Solvent System | Relative Chemiluminescence Duration | Key Observations |

| Dichloromethane | Shorter | Higher initial intensity but faster decay. |

| Ethyl Acetate | Longer | Lower initial intensity but more sustained emission. researchgate.net |

| Tetrahydrofuran (THF) | Short-lived bursts | Emission is immediate but relatively short-lived. shsu.edu |

To enhance the stability and efficiency of PCPO chemiluminescence, researchers have explored the use of organized media such as micelles and polymeric nanoparticles. These environments can compartmentalize the reactants, leading to increased local concentrations and protection from the bulk solvent, which can enhance the quantum yield of the reaction.

Dispersions containing a polyoxalate and a photosensitizer, stabilized by a surfactant like Pluronic L64, have been designed. These systems can form micelle-like structures that facilitate the reaction with intracellular hydrogen peroxide for therapeutic applications. nih.gov

Furthermore, the encapsulation of peroxyoxalate reagents within polymeric nanoparticles has been shown to be an effective strategy for in vivo imaging. These nanoparticles can diffuse through biological tissues and react with specific targets like hydrogen peroxide, leading to localized light emission. berkeley.edu For example, nanoparticles formulated from peroxyoxalate esters and the fluorescent dye rubrene have been successfully used to image hydrogen peroxide in biological models. berkeley.edu

Catalytic Enhancement by Nanomaterials

The integration of nanomaterials into PCPO chemiluminescence systems represents a significant area of innovation, aiming to enhance light emission through catalytic effects or by acting as energy acceptors and emitters.

One notable example is the use of gold nanoparticles. Studies have demonstrated that gold nanoparticles with diameters ranging from 2.6 to 6.0 nm can be induced to emit light when dispersed in a solution containing bis(2,4,6-trichlorophenyl) oxalate (a close analogue of PCPO) and hydrogen peroxide. nih.gov The proposed mechanism involves energy transfer from the high-energy 1,2-dioxetanedione intermediate to the gold nanoparticles, which then act as the emitting species. The light intensity was found to increase with the concentration of the gold nanoparticles, indicating their direct role in the chemiluminescence process. nih.gov

While direct studies on the catalytic enhancement of PCPO chemiluminescence by supported titanium dioxide (TiO₂) nanoparticles are not extensively documented, the well-established photocatalytic properties of TiO₂ suggest its potential in this area. TiO₂ is a semiconductor that, upon absorption of photons with sufficient energy, generates electron-hole pairs. electrochemsci.org These charge carriers can initiate redox reactions.

In related contexts, TiO₂ nanoparticles have been extensively used for the photocatalytic degradation of chlorophenols, which are structurally related to the leaving group of PCPO. electrochemsci.org This demonstrates the reactivity of TiO₂ with chlorinated aromatic compounds. It is plausible that supported TiO₂ nanoparticles could influence the peroxyoxalate reaction by interacting with the reactants or intermediates, potentially altering the reaction kinetics or providing a surface for the reaction to occur more efficiently. The high surface area of nanoparticles would be advantageous in such a catalytic system. cetjournal.it

Photoinitiated Chemiluminescence and Related Processes

Photoinitiated chemiluminescence involves the use of light to trigger a chemical reaction that subsequently produces a chemiluminescent species. This approach offers enhanced control over the timing and location of light emission.

In the context of peroxyoxalate systems, photoinduced chemiluminescence has been developed for analytical applications. For example, a method for the determination of the antibiotic norfloxacin (B1679917) has been established based on this principle. tandfonline.com In this system, norfloxacin is first photochemically decomposed to yield fluorescent products. These products then participate as fluorophores in the peroxyoxalate reaction, generating a strong chemiluminescence signal. This two-step process allows for the selective detection of the target analyte. tandfonline.com

Another related area involves the use of a photosensitizer in combination with the peroxyoxalate system for therapeutic purposes. In one study, tetramethylhematoporhyrin was used as both an activator for the peroxyoxalate reaction with intracellular hydrogen peroxide and as a photosensitizer. nih.gov The light emitted from the chemiluminescence reaction can, in turn, activate the photosensitizer to produce singlet oxygen, leading to cell damage. This demonstrates a synergistic interplay between chemiluminescence and photodynamic processes. nih.gov

Synthetic Methodologies and Precursor Chemistry of Bis Pentachlorophenyl Oxalate

General Synthetic Strategies for Activated Oxalate (B1200264) Esters in POCL

The synthesis of bis(pentachlorophenyl) oxalate, a key reagent in peroxyoxalate chemiluminescence (POCl), follows the general synthetic pathways established for other activated aryl oxalate esters. The most prevalent and direct method involves the reaction of a substituted phenol (B47542) with oxalyl chloride. youtube.comwikipedia.org This esterification reaction is typically facilitated by a base to neutralize the hydrogen chloride byproduct.

A common analogue for understanding this synthesis is bis(2,4,6-trichlorophenyl) oxalate (TCPO), which is widely used in commercial chemiluminescent products like glow sticks. The synthesis of TCPO is achieved by reacting two equivalents of 2,4,6-trichlorophenol with one equivalent of oxalyl chloride. youtube.com A non-nucleophilic base, such as triethylamine, is often employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an anhydrous solvent, like toluene or ethyl acetate (B1210297), to prevent the hydrolysis of the highly reactive oxalyl chloride.

The general reaction can be represented as:

2 ArOH + (COCl)₂ + 2 Base → ArO-C(=O)-C(=O)-OAr + 2 Base·HCl

Where 'ArOH' represents the substituted phenol, in this case, pentachlorophenol (B1679276).

The efficiency of this synthesis is contingent on several factors, including the purity of the reactants and the exclusion of water from the reaction environment. The choice of solvent and base can also influence the yield and purity of the final product. For instance, the use of pyridine as a base is also common in such acylation reactions. wikipedia.org While specific literature detailing the optimized synthesis of this compound is not abundant, the established protocols for other halogenated aryl oxalates provide a reliable framework for its preparation. chemedx.orgresearchgate.net

Alternative approaches to the synthesis of oxalate esters include the catalytic oxidative carbonylation of orthoborate esters, though this method is less common for the preparation of highly activated esters used in chemiluminescence. More environmentally benign methods are also being explored, utilizing precursors like vanillin and methyl salicylate (B1505791) to create halogen-free oxalate esters. chemedx.org

Chemical Reactivity and Stability of this compound Precursors

The primary precursors for the synthesis of this compound are pentachlorophenol and oxalyl chloride. The chemical properties, reactivity, and stability of these precursors are critical determinants of the success and safety of the synthesis.

Pentachlorophenol (PCP)

Pentachlorophenol is a crystalline solid that is white to colorless when pure, though technical grades may appear dark gray to brown. nih.govepa.gov It is characterized by a phenolic odor, which becomes more pungent when heated. epa.gov PCP has very low solubility in water but is soluble in most organic solvents. nih.govinchem.org

Reactivity: The hydroxyl group of pentachlorophenol is acidic, with a pKa of 4.7, allowing it to be deprotonated by a suitable base to form the pentachlorophenate anion. inchem.org This anion is a potent nucleophile that readily reacts with electrophiles like oxalyl chloride. The high degree of chlorination on the aromatic ring makes it electron-withdrawing, which increases the acidity of the phenolic proton and enhances the leaving group ability of the pentachlorophenate moiety in the final oxalate ester, a key feature for its role in chemiluminescence.

Stability: Pentachlorophenol is a relatively stable compound under standard conditions. However, it can decompose upon heating to produce toxic and corrosive fumes, including hydrogen chloride. nih.gov It can also undergo photolysis when exposed to light. wikipedia.org In the context of synthesis, its stability is sufficient for the reaction with oxalyl chloride, provided that excessive temperatures are avoided.

Interactive Data Table: Properties of Pentachlorophenol

| Property | Value |

| Molecular Formula | C₆HCl₅O |

| Molar Mass | 266.34 g/mol wikipedia.org |

| Appearance | White crystalline solid nih.gov |

| Melting Point | 189.5 °C wikipedia.org |

| Boiling Point | 310 °C (decomposes) wikipedia.org |

| Water Solubility | 0.020 g/L at 30 °C wikipedia.org |

| pKa | 4.7 inchem.org |

Oxalyl Chloride

Oxalyl chloride is a colorless, fuming liquid with a sharp, penetrating odor. wikipedia.org It is the diacyl chloride of oxalic acid and is a highly reactive compound used extensively in organic synthesis. chemicalbook.com

Reactivity: Oxalyl chloride is a powerful electrophile and readily reacts with nucleophiles such as alcohols, phenols, and amines to form esters and amides, respectively. wikipedia.org Its reaction with water is vigorous and leads to its decomposition into oxalic acid, hydrogen chloride, and carbon monoxide. This high reactivity necessitates that syntheses using oxalyl chloride are conducted under anhydrous conditions. sigmaaldrich.com In the synthesis of this compound, both acyl chloride groups of oxalyl chloride react with a molecule of pentachlorophenol. wikipedia.org

Stability: Oxalyl chloride is sensitive to moisture and heat. sigmaaldrich.com It should be stored in a cool, dry, and well-ventilated area. sigmaaldrich.com Upon contact with water, it decomposes to produce toxic and corrosive fumes. sigmaaldrich.com It can also decompose at temperatures above 60°C. Proper handling and storage are crucial to maintain its integrity as a reagent and to ensure safety.

Interactive Data Table: Properties of Oxalyl Chloride

| Property | Value |

| Molecular Formula | C₂Cl₂O₂ |

| Molar Mass | 126.92 g/mol wikipedia.org |

| Appearance | Colorless, fuming liquid wikipedia.org |

| Melting Point | -16 °C wikipedia.org |

| Boiling Point | 63-64 °C wikipedia.org |

| Density | 1.4785 g/mL wikipedia.org |

| Reactivity with Water | Reacts violently scbt.com |

Q & A

Q. What are the established synthetic routes for Bis(pentachlorophenyl) oxalate, and what factors influence reaction yield?

this compound is synthesized via sequential chlorination of salicylic acid, esterification with pentanol, and reaction with oxalyl chloride. Key factors include reactant purity, solvent selection (e.g., anhydrous conditions), and stoichiometric ratios. Optimizing the esterification step with isopentanol can yield up to 84% under controlled conditions .

Q. How is this compound utilized in chemiluminescence research?

It acts as a chemiluminescent precursor in reactions with hydrogen peroxide (H₂O₂) and fluorophores like 9,10-diphenylanthracene (DPA). The reaction generates an excited-state intermediate, emitting light at ~430 nm. Methodological considerations include reactant ratios (e.g., H₂O₂ excess), solvent polarity, and temperature control to maximize emission intensity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.

- Immediate decontamination of spills with inert absorbents (e.g., sand) and disposal via hazardous waste channels.

- Emergency measures: Flush eyes with water for 15 minutes; seek medical attention for acute toxicity symptoms (e.g., respiratory distress) .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy for verifying ester and oxalate linkages.

- FT-IR to confirm carbonyl (C=O) and C-Cl bond vibrations.

- X-ray crystallography for resolving crystal packing and molecular geometry, though challenges arise due to heavy-atom clustering .

Advanced Research Questions

Q. What methodologies are recommended for determining absolute chemiluminescence quantum yields (ΦCL) of this compound systems?

ΦCL is measured using a calibrated spectrometer with chemical actinometry (e.g., ferrioxalate) as a reference. Key steps:

Q. How can researchers resolve contradictions in reported chemiluminescence intensities across studies using this compound?

Discrepancies often arise from:

- Reactant purity : Trace moisture or impurities in H₂O₂ or fluorophores alter kinetics.

- Instrumentation : Spectral calibration errors or detector sensitivity variations.

- Concentration ratios : Excess H₂O₂ (>1‰) increases emission lifetime but reduces intensity. Validate protocols using standardized DPA concentrations .

Q. What advanced spectroscopic techniques elucidate the reaction mechanism of this compound in chemiluminescent systems?

- Time-resolved fluorescence spectroscopy tracks excited-state lifetimes of the fluorophore.

- Electron spin resonance (ESR) identifies radical intermediates (e.g., peroxyoxalate radicals).

- Mass spectrometry detects transient species like dioxetanedione, a key intermediate in light emission .

Q. What methodologies assess the environmental persistence and ecotoxicological effects of this compound?

- Biodegradation studies : Use OECD Test Guideline 301 to evaluate microbial breakdown in water/soil.

- Bioaccumulation potential : Measure log Kow values to predict lipid solubility.

- Ecotoxicology : Acute toxicity assays on Daphnia magna or algal species, noting LC50 values for aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.